molecular formula C11H9ClIN3O2 B12904131 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide

Cat. No.: B12904131
M. Wt: 377.56 g/mol
InChI Key: LLBVSTNQNRNQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a complex organic compound with a unique structure that includes both halogenated quinoline and hydroxyacetimidamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of quinoline derivatives, followed by the introduction of the hydroxyacetimidamide group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation

Properties

Molecular Formula

C11H9ClIN3O2

Molecular Weight

377.56 g/mol

IUPAC Name

2-(5-chloro-7-iodoquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H9ClIN3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16)

InChI Key

LLBVSTNQNRNQDM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C(C=C2Cl)I)OC/C(=N/O)/N)N=C1

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)I)OCC(=NO)N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.